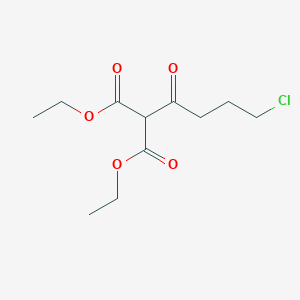

Diethyl (4-chlorobutanoyl)propanedioate

Description

The Enduring Legacy of Malonic Ester Chemistry

The journey of malonic ester chemistry began in the 19th century, establishing itself as a cornerstone of carbon-carbon bond formation. The malonic ester synthesis, in its classic form, provides a robust method for the preparation of substituted acetic acids from diethyl malonate. wikipedia.orglibretexts.org The essential feature of diethyl malonate is the presence of a methylene (B1212753) group flanked by two carbonyl groups, which imparts a notable acidity to the α-protons (pKa ≈ 13). libretexts.org This acidity allows for easy deprotonation by a moderately strong base, such as sodium ethoxide, to form a stable, resonance-stabilized enolate. libretexts.orgmasterorganicchemistry.com

This enolate is a potent nucleophile that readily undergoes alkylation via SN2 reactions with alkyl halides. masterorganicchemistry.comopenochem.org A subsequent sequence of acidic hydrolysis of the ester groups followed by heating leads to decarboxylation, ultimately yielding a carboxylic acid with a carbon chain extended by the introduced alkyl group. openochem.orgyoutube.com This fundamental transformation has been a staple in organic chemistry for over a century, valued for its reliability and versatility. wikipedia.org Over the decades, the synthesis has evolved, with variations allowing for the creation of dialkylated acids and cyclic compounds, demonstrating its enduring utility. wikipedia.org

Acylated Malonic Esters: Enhancing Synthetic Versatility

The strategic significance of malonic esters was greatly expanded through their acylation. Acylated malonic esters, such as Diethyl (4-chlorobutanoyl)propanedioate, are a class of β-dicarbonyl compounds that serve as highly versatile synthetic intermediates. The acylation of the malonic ester enolate introduces a third carbonyl group, creating a β-keto diester moiety. These compounds are precursors to β-keto esters, which are pivotal building blocks in the synthesis of a wide array of natural products, pharmaceuticals, and agrochemicals. chemicalbook.comaskfilo.com

The presence of the acyl group enhances the synthetic potential of the malonic ester framework. The acylated compound can undergo selective reactions at multiple sites. For instance, subsequent hydrolysis and decarboxylation can be controlled to yield either a methyl ketone (a process analogous to the acetoacetic ester synthesis) or a carboxylic acid, depending on the reaction conditions and the remaining functional groups. youtube.comchempedia.info This dual reactivity allows chemists to access different classes of compounds from a single, readily accessible intermediate, underscoring the strategic importance of acylated malonic esters in molecular design and construction. chemicalbook.com

This compound: A Modern Synthetic Tool

This compound represents a specialized evolution of acylated malonic esters, designed for specific and powerful applications in modern organic synthesis. Its research trajectories are primarily dictated by its bifunctional nature: the reactive acylated malonate core and the terminal chlorobutyl chain.

Key Research Trajectories:

Intramolecular Cyclization: A major application of this compound is as a precursor for the synthesis of cyclic ketones. The terminal chloro group serves as an electrophilic site, while the enolizable α-carbon of the malonate acts as the nucleophile. In the presence of a base, the compound can undergo an intramolecular SN2 reaction, leading to the formation of a five-membered ring. This process is analogous to the Perkin alicyclic synthesis, which utilizes dihalides to create cyclic structures. wikipedia.org Subsequent hydrolysis and decarboxylation of the cyclic intermediate would yield a cyclopentanone (B42830) derivative, a common structural motif in many biologically active molecules.

Synthesis of Heterocycles: The electrophilic and nucleophilic centers within this compound make it an ideal starting material for the synthesis of various heterocyclic compounds. askfilo.com By reacting it with dinucleophiles such as ureas, amidines, or hydrazines, researchers can construct complex heterocyclic scaffolds that are central to medicinal chemistry. mdpi.com

Elaboration into Complex Molecules: Beyond cyclization, the terminal chloride provides a reactive handle for further functionalization. It can be displaced by a wide range of nucleophiles to append additional complexity to the molecule. This allows for its use as a linchpin in multi-step syntheses, connecting different fragments of a larger target molecule.

The research focus for this compound is therefore centered on its utility as a sophisticated building block, enabling efficient and controlled access to valuable carbocyclic and heterocyclic systems.

Data Tables

Table 1: Physicochemical Properties of Key Compounds

| Compound Name | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) |

| Diethyl malonate | Diethyl propanedioate | C₇H₁₂O₄ | 160.17 |

| Sodium ethoxide | Sodium ethanolate | C₂H₅NaO | 68.05 |

| Acetic acid | Ethanoic acid | C₂H₄O₂ | 60.05 |

Table 2: Common Reactions in Malonic Ester Synthesis

| Reaction Type | Reagents | Product Type |

| Enolate Formation | Diethyl malonate, Sodium ethoxide | Sodium diethyl malonate |

| Alkylation | Enolate, Alkyl halide | Alkylated diethyl malonate |

| Acylation | Enolate, Acyl chloride | Acylated diethyl malonate |

| Hydrolysis | Ester, H₃O⁺ or OH⁻ | Carboxylic acid(s) |

| Decarboxylation | β-keto acid or substituted malonic acid, Heat | Ketone or Carboxylic acid |

| Intramolecular Cyclization | Halo-substituted malonic ester, Base | Cyclic ester |

Structure

3D Structure

Properties

CAS No. |

54362-88-8 |

|---|---|

Molecular Formula |

C11H17ClO5 |

Molecular Weight |

264.70 g/mol |

IUPAC Name |

diethyl 2-(4-chlorobutanoyl)propanedioate |

InChI |

InChI=1S/C11H17ClO5/c1-3-16-10(14)9(11(15)17-4-2)8(13)6-5-7-12/h9H,3-7H2,1-2H3 |

InChI Key |

ZUILOBMUFIJTBK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C(=O)CCCCl)C(=O)OCC |

Origin of Product |

United States |

Synthetic Methodologies for Diethyl 4 Chlorobutanoyl Propanedioate

Green Chemistry Principles Applied to the Synthesis of Diethyl (4-chlorobutanoyl)propanedioate

Development of Solvent-Free or Environmentally Benign Reaction Media

The pursuit of green chemistry in organic synthesis aims to reduce or eliminate the use of hazardous solvents, which contribute significantly to chemical waste. For the synthesis of compounds like this compound, which involves the acylation of an active methylene (B1212753) compound, research into solvent-free and environmentally benign reaction conditions is highly relevant.

Detailed research into analogous reactions, such as the C-alkylation of diethyl malonate, has demonstrated the feasibility of solvent-free conditions, often facilitated by microwave (MW) irradiation. mdpi.com These solid-liquid phase reactions can be carried out using a solid base, such as potassium carbonate or cesium carbonate, eliminating the need for a traditional organic solvent. mdpi.com This approach offers significant green advantages by reducing solvent waste and often accelerating reaction times. In many instances, the use of a phase-transfer catalyst is not even necessary under microwave conditions. mdpi.com

Applying this principle to the synthesis of this compound would involve the direct reaction of diethyl malonate with 4-chlorobutanoyl chloride in the presence of a solid base under MW irradiation. This method avoids the use of volatile and often toxic organic solvents, simplifying work-up procedures and minimizing environmental impact.

| Reactant 1 | Reactant 2 | Base | Conditions | Yield (%) | Reference |

| Diethyl Malonate | Benzyl Bromide | K₂CO₃ | MW, 60°C, 3 min | 82 | mdpi.com |

| Diethyl Malonate | Allyl Bromide | K₂CO₃ | MW, 60°C, 3 min | 91 | mdpi.com |

| Diethyl Malonate | n-Butyl Bromide | Cs₂CO₃ | MW, 80°C, 4.5 min | 75 | mdpi.com |

Table 1: Examples of Solvent-Free Microwave-Assisted Alkylation of Diethyl Malonate.

Optimization for High Atom Economy and Reduced Waste Generation

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. The C-acylation reaction to form this compound from diethyl malonate and 4-chlorobutanoyl chloride inherently produces hydrogen chloride (HCl) as a byproduct, meaning its theoretical atom economy is less than 100%.

The reaction is as follows: C₇H₁₂O₄ + C₄H₆Cl₂O → C₁₁H₁₇ClO₅ + HCl

Calculation of Atom Economy:

| Compound | Formula | Molar Mass ( g/mol ) |

| Diethyl Malonate | C₇H₁₂O₄ | 160.17 |

| 4-Chlorobutanoyl Chloride | C₄H₆Cl₂O | 141.00 |

| Total Reactant Mass | 301.17 | |

| This compound | C₁₁H₁₇ClO₅ | 264.70 |

| Hydrogen Chloride | HCl | 36.46 |

| Total Product Mass | 301.16 |

Table 2: Molar Masses of Reactants and Products.

The percent atom economy is calculated as: % Atom Economy = (Mass of Desired Product / Total Mass of Reactants) x 100 % Atom Economy = (264.70 / 301.17) x 100 ≈ 87.9%

Continuous Flow Chemistry for the Synthesis of this compound

Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering significant advantages over traditional batch processing. rroij.com These benefits include superior control over reaction parameters, enhanced heat and mass transfer, improved safety profiles, and streamlined scalability. amt.ukalmacgroup.com While specific literature on the continuous flow synthesis of this compound is not available, the reaction type—acylation of an active methylene compound—is highly amenable to this technology. Acylation and nitration reactions have been successfully telescoped and scaled using continuous flow platforms. acs.org

A hypothetical flow process for this synthesis would involve pumping a solution of diethyl malonate and a suitable base, and a separate solution of 4-chlorobutanoyl chloride, through two channels. These streams would converge at a mixing point (e.g., a T-mixer) before entering a temperature-controlled reactor where the reaction occurs within a defined residence time. acs.org

Reactor Design and Process Intensification in Flow Regimes

The choice of reactor is critical in designing a continuous flow process. For a homogeneous liquid-phase reaction such as the acylation of diethyl malonate, a Plug Flow Reactor (PFR) is a common and effective choice. rroij.com PFRs are often constructed from coils of chemically inert tubing (e.g., PFA, stainless steel) where reactants mix at the entrance and travel as a "plug," ensuring a well-defined residence time. acs.org Continuous Stirred Tank Reactors (CSTRs) are another option, particularly useful if the reaction involves solids or requires intense agitation to manage multiphasic systems. scispace.com

Process intensification in a flow regime for this synthesis could be achieved through several strategies:

Enhanced Thermal Control : The high surface-area-to-volume ratio of flow reactors allows for rapid and precise heat exchange. almacgroup.com This enables the use of elevated temperatures to significantly accelerate the acylation reaction, reducing the required residence time and reactor volume while minimizing the formation of thermal degradation byproducts.

Efficient Mixing : The use of static or micromixers at the point of reagent convergence ensures that the base rapidly generates the diethyl malonate enolate, which is then immediately brought into contact with the 4-chlorobutanoyl chloride. This rapid mixing is crucial for high conversion and selectivity.

In-line Processing : A key advantage of flow chemistry is the ability to "telescope" multiple synthetic and purification steps. After the initial reaction, the product stream could be directly mixed with a quenching agent or passed through an in-line liquid-liquid separator to remove the hydrochloride salt byproduct, leading to a cleaner crude product stream without manual workup. acs.org

| Reactor Type | Typical Application | Advantages for Acylation | Disadvantages |

| Plug Flow Reactor (PFR) | Homogeneous liquid-phase reactions | Precise residence time control, excellent heat transfer, simple design. | Potential for clogging if solids precipitate. |

| Continuous Stirred Tank Reactor (CSTR) | Multiphase reactions, reactions with solids | Excellent mixing, handles slurries well. | Broader residence time distribution, less efficient for simple reactions. scispace.com |

| Packed Bed Reactor (PBR) | Heterogeneous catalysis | Enables use of solid catalysts or scavengers. | Not ideal for the primary acylation step unless a solid-supported catalyst/base is used. rroij.com |

Table 3: Comparison of Flow Reactor Types for Acylation Reactions.

Scale-Up and Industrial Translation Potential of Flow Synthesis

One of the most compelling reasons for adopting continuous flow technology is its straightforward scalability, which is crucial for industrial translation. ucc.ie Unlike batch processes where scale-up often requires extensive re-optimization due to changes in heat and mass transfer properties, flow processes can be scaled more predictably. scispace.com

There are two primary strategies for scaling up a flow synthesis:

Scaling-Up : This involves increasing the dimensions (diameter and length) of the reactor to accommodate higher flow rates and produce more material. This approach requires careful engineering to ensure that mixing and heat transfer characteristics remain optimal.

Numbering-Up (or Scaling-Out) : This strategy involves operating multiple identical flow reactors in parallel. almacgroup.com It is often the preferred method as it preserves the precisely optimized reaction conditions (heat transfer, mixing, residence time) established on the laboratory scale, ensuring consistent product quality and yield regardless of production volume. rsc.org

The industrial potential for a continuous flow synthesis of this compound is significant. The ability to safely handle a reactive acyl chloride in a closed, controlled system minimizes operator exposure. Furthermore, the potential for automation, in-line process analytical technology (PAT), and integration of purification steps can lead to a more efficient, cost-effective, and sustainable manufacturing process compared to traditional batch methods. rsc.org

Reactivity and Mechanistic Investigations of Diethyl 4 Chlorobutanoyl Propanedioate

Enolate Reactivity and Subsequent Transformations of Diethyl (4-chlorobutanoyl)propanedioate

The hydrogen atoms of the methylene (B1212753) group positioned between the two carbonyls of the propanedioate (malonate) moiety are notably acidic (pKa ≈ 13). libretexts.org This acidity facilitates the formation of a resonance-stabilized enolate ion upon treatment with a suitable base, such as sodium ethoxide. libretexts.orgmasterorganicchemistry.com This enolate is a potent carbon nucleophile, enabling a variety of carbon-carbon bond-forming reactions. pearson.commlsu.ac.in

Alkylation Reactions of this compound Enolates

The enolate of this compound can readily participate in alkylation reactions. When treated with an alkyl halide, the nucleophilic enolate attacks the electrophilic carbon of the alkyl halide in a classic SN2 reaction, displacing the halide leaving group. libretexts.orgpressbooks.pub This process introduces a new alkyl substituent at the carbon alpha to the acyl and ester groups.

The success of this reaction is subject to the typical constraints of SN2 reactions. libretexts.org Primary and methyl halides are the most effective electrophiles, while secondary halides react less efficiently, and tertiary halides are unsuitable due to competing elimination reactions. libretexts.org This method is a cornerstone of malonic ester synthesis, which ultimately allows for the synthesis of substituted carboxylic acids after subsequent hydrolysis and decarboxylation steps. wikipedia.orglibretexts.org

Table 1: Representative Alkylation Reactions of Malonate Enolates

| Enolate Source | Alkylating Agent | Base | Product |

| Diethyl Malonate | Isobutyl Bromide | Sodium Ethoxide | Diethyl isobutylmalonate |

| Diethyl Malonate | 1-Bromobutane | Sodium Ethoxide | Diethyl butylmalonate |

| Diethyl Malonate | Benzyl Chloride | Sodium Ethoxide | Diethyl benzylmalonate |

This table illustrates the general alkylation reaction pattern of diethyl malonate, which is analogous to the behavior of this compound's enolate.

Michael Addition Reactions Featuring this compound

As a source of a doubly stabilized carbon nucleophile, the enolate of this compound is an excellent Michael donor. spcmc.ac.in In the Michael reaction, this enolate undergoes a conjugate 1,4-addition to an α,β-unsaturated carbonyl compound, known as a Michael acceptor. wikipedia.orgbyjus.com This reaction is a powerful and widely used method for forming carbon-carbon bonds under mild conditions. spcmc.ac.inwikipedia.org

The mechanism involves the nucleophilic attack of the enolate at the β-carbon of the unsaturated system, leading to the formation of a new enolate intermediate, which is then protonated to yield the final Michael adduct. spcmc.ac.inbyjus.com This reaction creates a product with a useful 1,5-dicarbonyl relationship, which can be a precursor to more complex molecular architectures. spcmc.ac.inwikipedia.org

Condensation Reactions Involving the Active Methylene Group

The active methylene group of this compound can participate in various condensation reactions. A prominent example is the Knoevenagel condensation, where the active methylene compound reacts with an aldehyde or ketone in the presence of a weak base (like an amine) to form an α,β-unsaturated product. thermofisher.comorganicreactions.org

The reaction is initiated by the base-catalyzed formation of the carbanion from the active methylene group. This carbanion then adds to the carbonyl group of the aldehyde or ketone. Subsequent dehydration of the resulting aldol-type intermediate yields the final condensed product. thermofisher.com This reaction is particularly efficient with aldehydes. thermofisher.com

Reactivity of the 4-Chlorobutanoyl Moiety within the Compound

The second major site of reactivity in this compound is the electrophilic carbon atom bonded to the chlorine atom at the terminus of the butanoyl chain.

Nucleophilic Substitution Reactions at the Chlorobutane Chain

The primary alkyl chloride in the 4-chlorobutanoyl side chain is susceptible to nucleophilic substitution. wikipedia.org In these reactions, a nucleophile attacks the carbon atom bearing the chlorine, leading to the displacement of the chloride ion, which is a good leaving group. utexas.edumasterorganicchemistry.com A wide array of nucleophiles can be employed, allowing for the introduction of various functional groups at this position.

This transformation follows an SN2 mechanism, where the nucleophile attacks the substrate in a single, concerted step, leading to an inversion of stereochemistry if the carbon were chiral. utexas.edu The rate and efficiency of the substitution are influenced by the strength of the nucleophile and the reaction conditions. utexas.edu

Intramolecular Cyclization and Ring Formation Reactions

A particularly significant reaction pathway for this compound involves intramolecular cyclization. This occurs when the enolate, formed at the active methylene position, acts as an internal nucleophile, attacking the electrophilic carbon of the chlorobutane chain. libretexts.org

This intramolecular SN2 reaction results in the formation of a cyclic compound. Given the four-carbon chain separating the nucleophilic and electrophilic centers, this process typically leads to the formation of a five-membered ring. This type of reaction, often seen in malonic ester synthesis using dihalides, is known as the Perkin alicyclic synthesis. wikipedia.org The resulting cyclic product, a substituted cyclopentanone (B42830) derivative, can then be further modified, for example, through hydrolysis and decarboxylation to yield cyclopentanecarboxylic acid derivatives. pressbooks.puborgoreview.com

Table 2: Intramolecular Cyclization of Dihaloalkanes with Diethyl Malonate

| Dihaloalkane | Base | Intermediate Product | Final Product after Hydrolysis & Decarboxylation |

| 1,3-Dibromopropane | Sodium Ethoxide (2 equiv.) | Diethyl cyclobutane-1,1-dicarboxylate | Cyclobutanecarboxylic acid |

| 1,4-Dibromobutane | Sodium Ethoxide (2 equiv.) | Diethyl cyclopentane-1,1-dicarboxylate | Cyclopentanecarboxylic acid |

| 1,5-Dibromopentane | Sodium Ethoxide (2 equiv.) | Diethyl cyclohexane-1,1-dicarboxylate | Cyclohexanecarboxylic acid |

This table provides analogous examples of intramolecular cyclization reactions, demonstrating the principle that would apply to this compound.

Transformations of the Carbonyl Functionalities

This compound possesses three distinct carbonyl functionalities: a ketone and two ester groups. The reactivity of these groups allows for a variety of chemical transformations. The presence of the electron-withdrawing 4-chlorobutanoyl group significantly influences the acidity of the α-hydrogen on the malonate moiety, making it susceptible to deprotonation and subsequent reactions.

One of the primary reactions involving the ester carbonyls is hydrolysis , which can be catalyzed by either acid or base. Under basic conditions, saponification of the ester groups occurs, followed by acidification to yield the corresponding dicarboxylic acid. Subsequent heating can lead to decarboxylation , a common reaction for malonic acids, to produce a γ-keto acid. beilstein-journals.org Vigorous hydrolysis, for instance with a mixture of hydrobromic acid and acetic acid, can lead to both hydrolysis and decarboxylation, directly yielding the corresponding ketone. beilstein-journals.org

The ketone carbonyl group can undergo reduction to a secondary alcohol using various reducing agents. The choice of reducing agent can influence the stereochemical outcome of the reaction, especially in cases where a chiral center is formed.

Furthermore, the presence of the γ-chloro group allows for the possibility of intramolecular cyclization . Upon formation of an enolate at the α-carbon of the malonate, the nucleophilic carbon can attack the electrophilic carbon bearing the chlorine atom in an intramolecular SN2 reaction. This process, known as the Perkin alicyclic synthesis, is a common method for forming cyclic compounds. libretexts.org In the case of this compound, this would lead to the formation of a five-membered ring, specifically a substituted cyclopentanone derivative.

Interactive Data Table: Representative Transformations of Carbonyl Functionalities

| Transformation | Reagents and Conditions | Expected Product |

| Hydrolysis and Decarboxylation | 1. NaOH (aq), Δ 2. H₃O⁺ | 5-Chloro-3-oxopentanoic acid |

| Intramolecular Cyclization | NaOEt in EtOH | Diethyl 2-oxocyclopentane-1,1-dicarboxylate |

| Ketone Reduction | NaBH₄, MeOH | Diethyl (4-chloro-1-hydroxybutyl)propanedioate |

Elucidation of Reaction Mechanisms for this compound Transformations

Kinetic Studies and Reaction Pathway Mapping

Kinetic studies are crucial for understanding the sequence of elementary steps in a reaction and for identifying the rate-determining step. For the transformations of this compound, kinetic studies would involve monitoring the concentration of reactants and products over time under various conditions (e.g., temperature, concentration of reagents, solvent polarity).

For the intramolecular cyclization , a kinetic study would likely reveal a second-order rate law, being first order in both the substrate and the base used to generate the enolate. The rate of this reaction would be influenced by the nature of the base and the solvent. The reaction pathway would involve the initial deprotonation to form a resonance-stabilized enolate, followed by the rate-determining intramolecular nucleophilic attack on the carbon bearing the chlorine atom.

In the case of hydrolysis , kinetic studies can differentiate between acid- and base-catalyzed mechanisms. Base-catalyzed hydrolysis (saponification) is typically a second-order reaction, first order in both the ester and the hydroxide (B78521) ion. Acid-catalyzed hydrolysis follows a more complex rate law but generally involves a pre-equilibrium protonation of the carbonyl oxygen.

Interactive Data Table: Hypothetical Kinetic Data for Intramolecular Cyclization

| [Substrate] (M) | [Base] (M) | Initial Rate (M/s) |

| 0.1 | 0.1 | 1.0 x 10⁻⁴ |

| 0.2 | 0.1 | 2.0 x 10⁻⁴ |

| 0.1 | 0.2 | 2.0 x 10⁻⁴ |

This is a hypothetical data table to illustrate expected kinetic behavior based on analogous reactions.

Transition State Analysis and Energy Profiles

Transition state analysis provides insight into the high-energy species that are formed during a chemical reaction. The energy profile of a reaction maps the energy of the system as it progresses from reactants to products, passing through transition states and any intermediates.

For the intramolecular SN2 cyclization , the transition state would involve the partial formation of the new carbon-carbon bond and the partial breaking of the carbon-chlorine bond. The geometry of this transition state would be constrained by the five-membered ring being formed. Computational chemistry could be employed to model this transition state and calculate its energy, which corresponds to the activation energy of the reaction.

The decarboxylation of the corresponding malonic acid proceeds through a cyclic, six-membered transition state involving a concerted transfer of a proton and the cleavage of a carbon-carbon bond. This pericyclic mechanism results in the formation of an enol intermediate, which then tautomerizes to the more stable keto form.

Stereochemical Investigations of this compound Reactions

Stereochemical investigations are essential for understanding the three-dimensional aspects of reaction mechanisms. For this compound, stereochemistry comes into play in reactions involving the chiral center that can be created at the α-carbon and at the ketone carbonyl.

The alkylation of the enolate at the α-carbon can create a chiral center. If a chiral base or a chiral phase-transfer catalyst is used, it is possible to achieve an enantioselective alkylation, leading to a non-racemic mixture of products.

The reduction of the ketone carbonyl can also lead to the formation of a new chiral center. The stereochemical outcome of this reduction is dependent on the reducing agent and the steric environment around the carbonyl group. Diastereoselective reductions can be achieved if there is already a chiral center in the molecule, or enantioselective reductions can be performed using chiral reducing agents. For example, the reduction of a racemic mixture of a similar β-keto ester could be achieved with high diastereoselectivity and enantioselectivity using certain enzymes.

Furthermore, the intramolecular cyclization involves an SN2 reaction. If the α-carbon were chiral, this reaction would proceed with inversion of configuration at the carbon bearing the leaving group. However, in this specific molecule, the reacting carbon is not chiral.

Applications of Diethyl 4 Chlorobutanoyl Propanedioate in Complex Organic Synthesis

Precursor Chemistry for Advanced Synthons and Specialized Intermediates

Without any scientific literature detailing the synthesis, reactivity, and applications of "Diethyl (4-chlorobutanoyl)propanedioate," any attempt to create the requested article would be speculative and would not meet the required standards of scientific accuracy and authoritativeness.

Derivatization Strategies from this compound

The structure of this compound allows for several derivatization strategies, enabling the synthesis of a variety of organic compounds.

Decarboxylation Products:

One of the most common reactions of acylated malonic esters is hydrolysis followed by decarboxylation. ucalgary.calibretexts.org When treated with acid or base, the two ester groups are hydrolyzed to carboxylic acids. The resulting β-keto dicarboxylic acid is unstable and readily undergoes decarboxylation upon heating, losing a molecule of carbon dioxide to yield a β-keto acid, which in this case would be 6-chloro-3-oxohexanoic acid. This process is a standard method for producing substituted ketones from malonic esters. wikipedia.org The presence of the chloroalkyl chain provides an additional handle for further synthetic modifications. The general mechanism for the decarboxylation of a malonic acid derivative involves the formation of a cyclic transition state. youtube.com

Amides:

Amides can be synthesized from this compound through several routes. Direct aminolysis of the ester groups with a primary or secondary amine can lead to the formation of the corresponding amides. This reaction is often facilitated by heating or the use of specific catalysts. fishersci.itresearchgate.net Alternatively, the ester can first be hydrolyzed to the carboxylic acid, which is then coupled with an amine using a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). mdpi.com The acyl chloride can also be formed from the carboxylic acid, which then readily reacts with amines to form amides. fishersci.it

Nitriles:

The conversion of the functional groups in this compound to nitriles can be achieved through multi-step synthetic sequences. For instance, the ester can be hydrolyzed to the carboxylic acid, which can then be converted to a primary amide. Dehydration of the primary amide using reagents like thionyl chloride (SOCl₂), phosphorus pentoxide (P₂O₅), or phosphoryl chloride (POCl₃) yields the corresponding nitrile. youtube.comorganic-chemistry.org Another approach involves the conversion of the alkyl chloride to a nitrile via nucleophilic substitution with a cyanide salt, a reaction known as the Kolbe Nitrile Synthesis. organic-chemistry.org

| Derivatization Strategy | Key Reagents | Primary Product Type |

|---|---|---|

| Decarboxylation | Acid or Base, Heat | β-Keto Acid / Substituted Ketone |

| Amide Formation | Amine, Coupling Agent (e.g., DCC, EDC) | Amide |

| Nitrile Synthesis | Dehydrating Agent (e.g., SOCl₂, P₂O₅) on primary amide | Nitrile |

Applications in Asymmetric Synthesis and Enantioselective Methodologies

Diethyl malonate and its derivatives are widely used in asymmetric synthesis to create chiral molecules with high enantiomeric purity. nih.gov The active methylene (B1212753) group can be deprotonated to form a prochiral enolate, which can then react with various electrophiles in the presence of a chiral catalyst.

In the context of this compound, the presence of the acyl group can influence the stereochemical outcome of reactions at the α-carbon. Chiral catalysts, such as those derived from cinchona alkaloids or chiral phase-transfer catalysts, can be employed to achieve enantioselective alkylations of the malonate. dntb.gov.uafrontiersin.org For instance, iridium-catalyzed asymmetric allylic alkylation of dialkyl malonates has been shown to be an effective method for constructing enantioenriched all-carbon quaternary centers. nih.govorganic-chemistry.org

Furthermore, the ketone in the 4-chlorobutanoyl side chain can be a target for asymmetric reduction or other enantioselective additions. The chloroalkyl group can also participate in asymmetric transformations, for example, through enantioselective cyclization reactions.

| Asymmetric Reaction Type | Key Feature of this compound | Potential Chiral Product |

|---|---|---|

| Enantioselective Alkylation | Active Methylene Group | Chiral α-substituted malonate |

| Asymmetric Reduction | Ketone Carbonyl Group | Chiral alcohol |

| Enantioselective Cyclization | Chloroalkyl Chain | Chiral cyclic compound |

This compound in the Context of Materials Science Precursor Development

The unique combination of functional groups in this compound makes it a promising precursor for the development of functional materials and polymers. The ester groups can participate in polymerization reactions, while the chloroalkyl chain offers a site for post-polymerization modification or for the introduction of specific functionalities into the polymer backbone or side chains.

For example, malonate-containing polyesters have been synthesized and explored for their metal-chelating properties. nih.govresearchgate.net The dicarbonyl unit of the malonate can act as a ligand for metal ions. The presence of the chloroalkyl chain in this compound could be used to create cross-linked polymers or to attach other functional groups that enhance the material's properties. Chlorinated esters have also been investigated as plasticizers for polymers like PVC. researchgate.net

The molecule can also be viewed as a functional monomer for anionic polymerization. rsc.org The electron-withdrawing groups facilitate the polymerization of related methylidene malonates. The chloro group can be converted to other functionalities, such as azides or alkynes, which can then be used in "click" chemistry reactions to modify polymer surfaces or to create block copolymers. The development of functional polymers from specialized monomers is a growing area of materials science, with applications in coatings, biomedical devices, and electronics. mdpi.com

Advanced Characterization and Computational Studies of Diethyl 4 Chlorobutanoyl Propanedioate

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopic techniques are fundamental to determining the precise structure of a molecule. By probing how the molecule interacts with electromagnetic radiation, each method provides a unique piece of the structural puzzle, from the connectivity of atoms to the nature of their bonds and their arrangement in three-dimensional space.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

High-Resolution NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. Based on the chemical environment of each nucleus, NMR provides detailed information on connectivity and stereochemistry. For Diethyl (4-chlorobutanoyl)propanedioate, a predictive analysis of its ¹H and ¹³C NMR spectra can be performed.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The chemical shift (δ) is influenced by the proximity of electronegative atoms and unsaturated groups.

Diethyl Propanedioate Moiety: This part of the molecule contains a methine proton (CH) and two equivalent ethyl groups (-OCH₂CH₃). The methine proton, situated between three carbonyl groups, would be significantly deshielded, appearing far downfield. The methylene (B1212753) protons (-OCH₂-) of the ethyl esters are adjacent to an oxygen atom, placing their signal around 4.2 ppm, likely as a quartet due to coupling with the neighboring methyl protons. The terminal methyl protons (-CH₃) would appear further upfield as a triplet. hmdb.cawikipedia.org

4-chlorobutanoyl Moiety: This side chain features three methylene groups (-CH₂-). The methylene group adjacent to the chlorine atom (-CH₂Cl) is expected around 3.6 ppm. The methylene group adjacent to the ketone carbonyl (-C(O)CH₂-) would be found near 3.0 ppm. The central methylene group (-CH₂CH₂CH₂-) would appear at an intermediate chemical shift, approximately 2.2 ppm. Each of these signals would likely appear as a triplet or a more complex multiplet due to coupling with adjacent protons.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| -OCH₂CH₃ (Ester) | ~4.2 | Quartet (q) | 4H |

| -C(O)CH(C=O)₂ | ~3.8 - 4.0 | Triplet (t) | 1H |

| -CH₂Cl | ~3.6 | Triplet (t) | 2H |

| -C(O)CH₂CH₂- | ~3.0 | Triplet (t) | 2H |

| -CH₂CH₂CH₂Cl | ~2.2 | Quintet (quint) | 2H |

| -OCH₂CH₃ (Ester) | ~1.3 | Triplet (t) | 6H |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. Carbonyl carbons are characteristically found far downfield.

Carbonyl Carbons: The ketone carbonyl carbon is expected to appear around 200-210 ppm, while the two equivalent ester carbonyl carbons would be found in the 165-175 ppm region. yale.edu

Aliphatic Carbons: The carbon atom bonded to chlorine (C-Cl) would be in the 40-50 ppm range. The carbons of the ethyl esters (-OCH₂CH₃) are expected around 62 ppm and 14 ppm, respectively. The remaining methylene and methine carbons would appear at distinct positions in the aliphatic region.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -C(O)CH₂- (Ketone) | ~202 |

| -C(O)O- (Ester) | ~167 |

| -OCH₂CH₃ (Ester) | ~62 |

| -C(O)CH(C=O)₂ | ~55 |

| -CH₂Cl | ~44 |

| -C(O)CH₂CH₂- | ~38 |

| -CH₂CH₂CH₂Cl | ~28 |

| -OCH₂CH₃ (Ester) | ~14 |

Detailed Analysis using Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprints

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. IR spectroscopy detects vibrations that cause a change in the molecule's dipole moment, while Raman spectroscopy detects vibrations that cause a change in its polarizability. researchgate.net

Carbonyl Group Vibrations: The most prominent features in the IR spectrum would be the strong stretching vibrations (ν) of the carbonyl groups. The ketone C=O stretch typically appears around 1715 cm⁻¹. orgchemboulder.commsu.edu The ester C=O groups would exhibit a strong absorption at a higher frequency, typically in the 1735-1750 cm⁻¹ range. udel.edu Due to the presence of three C=O groups, this region may show multiple or broadened peaks.

C-O and C-Cl Vibrations: The C-O stretching vibrations of the ester groups are expected to produce strong bands in the 1300-1100 cm⁻¹ region. The C-Cl stretching vibration would appear in the fingerprint region, typically between 850 and 550 cm⁻¹. orgchemboulder.com This bond may be more clearly observed in the Raman spectrum.

C-H Vibrations: The stretching and bending vibrations of the various C-H bonds would also be present. Aliphatic C-H stretching typically occurs just below 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would be particularly useful for observing the more symmetric vibrations and the C-C backbone of the molecule. The C-Cl bond also gives rise to a characteristic Raman signal, with frequencies reported between 600 and 1000 cm⁻¹. researchgate.netsphinxsai.comaps.org

Predicted Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|---|

| C-H (sp³) | Stretching | 2850 - 3000 | Medium | Strong |

| C=O (Ester) | Stretching | 1735 - 1750 | Strong | Medium |

| C=O (Ketone) | Stretching | 1710 - 1725 | Strong | Medium |

| C-O (Ester) | Stretching | 1100 - 1300 | Strong | Weak |

| C-Cl | Stretching | 550 - 850 | Medium | Strong |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Pattern Analysis

HRMS provides the exact molecular weight of a compound, allowing for the determination of its elemental formula. miamioh.edu The fragmentation pattern observed upon ionization gives valuable clues about the molecule's structure.

The molecular formula for this compound is C₁₁H₁₇ClO₅. Its monoisotopic mass can be calculated with high precision. A key feature in the mass spectrum would be the isotopic pattern for chlorine: the presence of ³⁵Cl and ³⁷Cl isotopes in a roughly 3:1 ratio will result in a characteristic M+2 peak with about one-third the intensity of the molecular ion peak. libretexts.org

Common fragmentation pathways for this molecule would include:

Alpha-Cleavage: Cleavage of the bonds adjacent to the ketone carbonyl group is a common pathway for ketones. libretexts.orgyoutube.com This could result in the loss of the chloropropyl group or the malonate moiety.

Loss of Ester Groups: Fragmentation of the ester groups could occur through the loss of an ethoxy radical (•OCH₂CH₃, 45 Da) or ethylene (B1197577) via a McLafferty rearrangement.

Loss of Chlorine: Cleavage of the C-Cl bond could lead to the loss of a chlorine radical (•Cl, 35/37 Da) or a molecule of HCl (36/38 Da).

Malonate Cleavage: A characteristic fragmentation for substituted diethyl malonates is the loss of the entire diethyl malonate moiety or parts thereof. mdpi.com

Predicted HRMS Fragments

| m/z (for ³⁵Cl) | Possible Fragment Ion Formula | Description |

|---|---|---|

| 264.0765 | [C₁₁H₁₇ClO₅]⁺ | Molecular Ion (M⁺) |

| 229.0996 | [C₁₁H₁₇O₅]⁺ | Loss of •Cl |

| 219.0919 | [C₉H₁₆ClO₃]⁺ | Loss of •CO₂Et |

| 173.0429 | [C₇H₉O₄]⁺ | Alpha-cleavage, loss of •C₃H₆Cl |

| 159.0657 | [C₇H₁₁O₄]⁺ | Diethyl malonate fragment cation |

| 91.0315 | [C₄H₆ClO]⁺ | 4-chlorobutanoyl cation |

X-ray Crystallography for Solid-State Structural Determination (if applicable)

X-ray crystallography provides unambiguous determination of the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and intermolecular interactions. This technique is contingent upon the ability to grow a high-quality single crystal of the compound.

A review of the current literature and crystallographic databases does not indicate that the crystal structure of this compound has been determined. However, crystal structures for numerous other substituted diethyl malonate derivatives have been reported. nih.govresearchgate.net Should a suitable crystal of the title compound be obtained, X-ray diffraction analysis would confirm its covalent structure and provide insight into its preferred conformation and packing arrangement in the crystal lattice.

Computational Chemistry and Theoretical Investigations of this compound

Computational chemistry offers a powerful approach to understanding the intrinsic properties of a molecule, complementing experimental data. Quantum chemical calculations can elucidate electronic structure, predict reactivity, and rationalize spectroscopic observations.

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical methods, particularly Density Functional Theory (DFT), are widely used to model molecular properties. nih.govmdpi.com For this compound, DFT calculations could provide a wealth of information regarding its electronic nature and reactivity.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. youtube.com The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is an important indicator of molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. irjweb.com For this molecule, the HOMO is likely to be localized around the oxygen atoms of the carbonyl groups, while the LUMO may be distributed across the π-systems of these same groups. researchgate.net

Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. researchgate.netresearchgate.netnih.gov These descriptors provide a theoretical framework for predicting how the molecule will interact with other chemical species.

Calculable Reactivity Descriptors

| Descriptor | Formula | Interpretation |

|---|---|---|

| Ionization Potential (I) | I ≈ -E_HOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -E_LUMO | Energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The ability of the molecule to attract electrons. |

| Chemical Potential (μ) | μ = -χ | The "escaping tendency" of an electron from the system; a negative value indicates stability. researchgate.net |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance of the molecule to change its electron configuration. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; indicates higher reactivity. |

| Electrophilicity Index (ω) | ω = μ² / (2η) | A measure of the molecule's ability to act as an electrophile. nih.gov |

A full computational study would provide numerical values for these properties, offering a detailed theoretical profile of the molecule's stability and its propensity to engage in electrophilic or nucleophilic reactions.

Molecular Dynamics Simulations to Understand Conformation and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to model the physical movements of atoms and molecules over time. For a flexible molecule like this compound, MD simulations provide critical insights into its conformational landscape and the nature of its interactions with surrounding molecules, such as solvents or other reactants.

MD simulations are performed by solving Newton's equations of motion for a system of interacting atoms, where the forces between atoms are described by a molecular mechanics force field. taylorfrancis.com This approach allows for the observation of molecular motion on a timescale from femtoseconds to microseconds, revealing dynamic processes that are often inaccessible to experimental techniques alone.

Detailed Research Findings:

Research on related ester compounds demonstrates that the conformational flexibility is primarily dictated by the rotation around several key single bonds. For this compound, these include the C-C bonds within the chlorobutyl chain and the C-O bonds of the diethyl ester groups. MD simulations can map the potential energy surface associated with these rotations, identifying low-energy, stable conformers and the energy barriers between them.

Intermolecular interactions are crucial for understanding the behavior of the compound in a condensed phase. MD simulations can quantify the various non-covalent interactions, such as van der Waals forces, dipole-dipole interactions, and potential hydrogen bonding between the carbonyl oxygen atoms and protic solvents. For instance, studies combining MD simulations and experimental methods on drug-protein interactions have successfully elucidated the specific contributions of electrostatic and hydrophobic interactions to binding affinity. dovepress.com The simulation calculates interaction energies by summing the van der Waals and electrostatic contributions between the solute and solvent molecules within the simulation box. dovepress.comneliti.com This analysis helps predict solubility and partitioning behavior.

A typical MD simulation protocol involves:

System Setup: Placing the molecule in a simulation box, often filled with a chosen solvent like water or an organic solvent, under periodic boundary conditions. aps.org

Energy Minimization: Optimizing the initial geometry to remove any unfavorable steric clashes.

Equilibration: Gradually heating the system to the desired temperature and adjusting the pressure to match experimental conditions (e.g., using NVT and NPT ensembles). taylorfrancis.commdpi.com

Production Run: Running the simulation for an extended period (nanoseconds to microseconds) to collect trajectory data for analysis. mdpi.com

The resulting trajectory provides a detailed movie of molecular motion, from which conformational preferences, radial distribution functions (describing the probability of finding a solvent molecule at a certain distance), and interaction energies can be calculated.

| Interaction Type | Contributing Moieties | Calculated Average Energy (kJ/mol) |

|---|---|---|

| Van der Waals (Lennard-Jones) | Alkyl chains and solvent | -15.5 |

| Electrostatic (Coulombic) | Carbonyl groups and polar solvent | -25.2 |

| Hydrogen Bonding | Carbonyl oxygens and water | -12.8 |

| Total Solvation Free Energy | Entire Molecule | -53.5 |

In Silico Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry offers robust methods for predicting spectroscopic parameters, which are invaluable for structure elucidation and verification. Density Functional Theory (DFT) is a widely used quantum mechanical method for accurately calculating properties like NMR chemical shifts and vibrational frequencies (IR and Raman). nih.gov

The standard procedure involves optimizing the molecular geometry of this compound at a specific level of theory (e.g., B3LYP functional with a 6-31G(d,p) basis set) and then performing a property calculation on the optimized structure. rsc.org For NMR spectra, the Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to calculate the magnetic shielding tensors for each nucleus. nih.gov These values are then converted to chemical shifts (δ) by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS). researchgate.net

Detailed Research Findings:

While experimental spectra for this compound are not widely published, the accuracy of computational predictions can be demonstrated by comparing calculated and experimental data for a closely related parent compound, Diethyl propanedioate (diethyl malonate). nist.govnih.gov Studies on various organic molecules show that DFT calculations can predict ¹³C NMR chemical shifts with a mean absolute error of 1-3 ppm and ¹H NMR shifts with an error of 0.1-0.3 ppm, which is often sufficient to distinguish between different isomers or conformers. researchgate.net

Similarly, the vibrational frequencies corresponding to IR absorption bands can be calculated. These computed frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP/6-31G*) to improve agreement with experimental data. nih.gov This allows for the confident assignment of key functional group vibrations, such as the C=O stretch of the ester and acyl groups, the C-O stretches, and the C-Cl stretch.

The comparison between predicted and experimental data serves two main purposes: it validates the computed structure as the correct one, and it allows for a detailed assignment of each peak in the experimental spectrum to a specific atom or vibrational mode within the molecule.

| Atom/Group | Experimental ¹H NMR (CDCl₃) | Predicted ¹H NMR (GIAO/B3LYP/6-31G) | Experimental ¹³C NMR (CDCl₃) | Predicted ¹³C NMR (GIAO/B3LYP/6-31G) |

|---|---|---|---|---|

| -CH₂- (malonate) | 3.39 | 3.45 | 41.5 | 42.1 |

| -O-CH₂- | 4.19 | 4.25 | 61.4 | 62.0 |

| -CH₃ | 1.25 | 1.31 | 14.1 | 14.5 |

| C=O | - | - | 166.8 | 167.5 |

Theoretical Studies of Reaction Mechanisms and Transition States

Theoretical calculations are instrumental in elucidating the detailed mechanisms of chemical reactions, including identifying intermediates and locating transition state (TS) structures. This knowledge is key to understanding reaction kinetics, selectivity, and potential side reactions. For this compound, a molecule with multiple reactive sites, computational studies can model various transformations, such as intramolecular cyclization or nucleophilic substitution.

The process involves mapping the potential energy surface (PES) that connects reactants to products. Stationary points on the PES—reactants, products, and intermediates—are located by geometry optimization. Transition states, which are first-order saddle points on the PES, represent the highest energy barrier along the reaction coordinate. umn.edu Locating a TS structure is computationally more demanding than a simple geometry optimization and often requires specialized algorithms. Once found, a frequency calculation must be performed to confirm that the structure is a true TS, characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. e3s-conferences.org

Detailed Research Findings:

An important potential reaction for this compound is the intramolecular cyclization to form a five- or six-membered ring, a process often facilitated by a base. Theoretical studies on analogous reactions, such as the Dieckmann condensation or other intramolecular alkylations, have successfully used DFT to model the reaction pathways. nih.govresearchgate.net

These studies calculate the activation energy (ΔG‡), which is the difference in free energy between the transition state and the reactants. According to transition state theory, the reaction rate is exponentially dependent on this energy barrier. By comparing the activation energies for competing pathways, chemists can predict which product is likely to form fastest (kinetic control). nih.gov For example, the formation of a five-membered cyclopentanone (B42830) ring versus a seven-membered cycloheptanedione derivative via different cyclization routes could be computationally evaluated.

Calculations can model the reaction in the gas phase or, more realistically, include solvent effects using implicit (e.g., Polarizable Continuum Model, PCM) or explicit solvent models. nih.gov The results provide a deep, quantitative understanding of the factors controlling the reaction, such as steric hindrance in the transition state or electronic stabilization, which can guide the optimization of experimental reaction conditions.

| Reaction Pathway | Description | Transition State | Calculated ΔG‡ (kcal/mol) in THF |

|---|---|---|---|

| 5-exo-tet | Formation of a 5-membered ring | TS1 | 18.5 |

| 6-endo-tet | Formation of a 6-membered ring | TS2 | 24.1 |

| 7-exo-tet | Formation of a 7-membered ring | TS3 | 21.3 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.